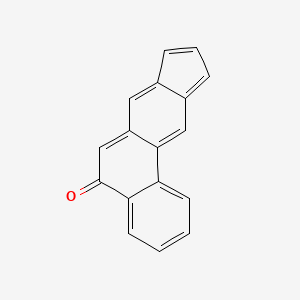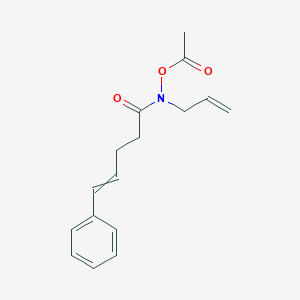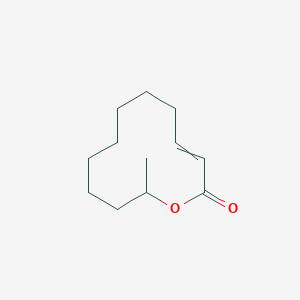![molecular formula C12H14O2S B14409926 Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- CAS No. 82352-39-4](/img/structure/B14409926.png)
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a sulfonyl group attached to a butadienyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The sulfonyl group can be introduced through sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their sequential reactions. The conditions often require controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2/FeBr3, HNO3/H2SO4, RCl/AlCl3
Major Products:
Oxidation: Sulfonic acids, ketones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The compound may also interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-3-(1-methylethyl)-
- Benzene, 1-methyl-3-(1-methylethenyl)-
Comparison: Compared to its analogs, Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to a butadienyl chain
Eigenschaften
CAS-Nummer |
82352-39-4 |
|---|---|
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-7,9H,1-3H3 |
InChI-Schlüssel |
UXPLHRMKZBTCQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


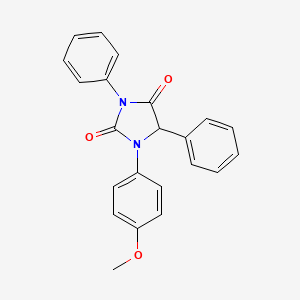
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
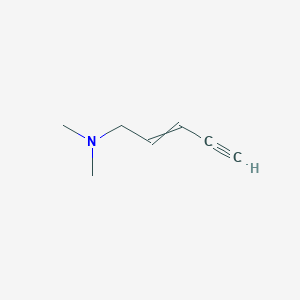
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
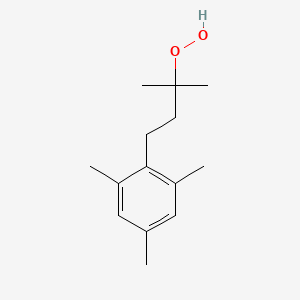
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
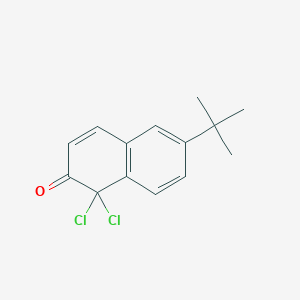
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
